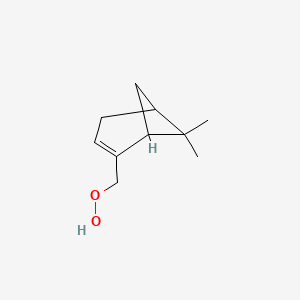
2-Pinen-10-hydroxyperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pinen-10-hydroxyperoxide: is an organic compound with the molecular formula C10H16O2 . It is a derivative of pinene, a bicyclic monoterpene commonly found in the essential oils of many plants, particularly conifers. This compound is notable for its peroxide functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pinen-10-hydroxyperoxide can be synthesized through the autoxidation of pinene. This process involves the exposure of pinene to oxygen, typically in the presence of a catalyst or under specific conditions that promote the formation of hydroperoxides. The reaction is generally carried out at room temperature, and the yield can be influenced by factors such as the concentration of oxygen and the presence of other reactive species .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale autoxidation processes. These processes are optimized for higher yields and purity, often incorporating advanced catalytic systems and controlled reaction environments to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-Pinen-10-hydroxyperoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex peroxides or other oxygenated derivatives.
Reduction: The peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Further oxidized peroxides or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted pinene derivatives with different functional groups.
Scientific Research Applications
Chemistry: 2-Pinen-10-hydroxyperoxide is used as an intermediate in organic synthesis, particularly in the preparation of other oxygenated monoterpenes and related compounds .
Biology and Medicine: Research has explored the potential biological activities of this compound, including its antimicrobial and antioxidant properties. These properties make it a candidate for further investigation in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors, leveraging its unique chemical properties to impart specific olfactory characteristics to products .
Mechanism of Action
The mechanism of action of 2-Pinen-10-hydroxyperoxide involves its ability to generate reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity with biological molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
α-Pinene: A precursor to 2-Pinen-10-hydroxyperoxide, commonly found in essential oils.
β-Pinene: Another isomer of pinene with similar properties but different reactivity.
Limonene Hydroperoxide: A related compound formed from the autoxidation of limonene, with similar peroxide functionality.
Uniqueness: this compound is unique due to its specific structure and the presence of the hydroperoxide group, which imparts distinct chemical reactivity and potential biological activity. Its ability to generate ROS and its applications in various fields highlight its importance compared to other similar compounds .
Properties
CAS No. |
58434-29-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(hydroperoxymethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16O2/c1-10(2)8-4-3-7(6-12-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3 |
InChI Key |
WTHZUPXTUUVVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)COO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















